molecular formula C6362H9862N1712O1995S42 B1139203 Nivolumab CAS No. 946414-94-4

Nivolumab

货号 B1139203
CAS 编号: 946414-94-4
分子量: 143599.39 g·mol−1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nivolumab is a monoclonal antibody that affects the immune system and helps control the growth of cancer cells . It is used in the treatment of different types of cancer, including melanoma, lung cancer, renal cell carcinoma, and Hodgkin lymphoma .


Synthesis Analysis

A physicochemical and functional characterization of Nivolumab was carried out, which was subjected to various stress conditions: heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that exposure to light had the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .


Molecular Structure Analysis

The complex structure of Nivolumab with PD-1 has been reported . Structural and functional analyses unexpectedly revealed an N-terminal loop outside the IgV domain of PD-1. This loop is not involved in recognition of PD-L1 but dominates binding to Nivolumab .


Chemical Reactions Analysis

Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was the stress test with the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .


Physical And Chemical Properties Analysis

Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that Nivolumab demonstrated stability up to 60 °C (1 h) .

科学研究应用

  • Metastatic Non-Small-Cell Lung Cancer (NSCLC)

    • Summary of Application : Nivolumab has been used in combination with Ipilimumab and chemotherapy to treat patients with metastatic NSCLC . The combination has shown to improve outcomes in terms of overall survival (OS) and progression-free survival (PFS) .
    • Methods of Application : Patients were treated with a regimen of platinum-based chemotherapy combined with immunotherapy of nivolumab every three weeks and ipilimumab every 6 weeks .
    • Results : The median PFS was 10.2 months, longer than that of the 9LA trial (6.7 months). Adenocarcinoma patients exhibited a higher median OS of 13.7 months than squamous cell carcinoma (SCC) patients at 12.3 months .
  • Locally Advanced Non-Small-Cell Lung Cancer (NSCLC)

    • Summary of Application : Nivolumab plus Ipilimumab has shown promising efficacy in patients with locally advanced NSCLC who relapse after durvalumab consolidation following concurrent chemoradiotherapy (CCRT) .
    • Methods of Application : Clinical data were retrospectively extracted from the medical records of patients with NSCLC who received nivolumab plus ipilimumab after CCRT and durvalumab consolidation .
    • Results : The 6- and 12-month PFS rates for nivolumab plus ipilimumab for relapse after durvalumab were 46.7% and 36.4%, indicating a long-tail plateau .
  • Melanoma

    • Summary of Application : Nivolumab has been approved for the adjuvant treatment of completely resected Stage IIB/C melanoma in patients 12 years and older .
    • Methods of Application : The recommended nivolumab dose for patients weighing 40 kg or greater is 240 mg every 2 weeks or 480 mg every 4 weeks until disease progression or unacceptable toxicity for up to 1 year .
    • Results : The FDA approval was based on the results of a clinical trial showing improved survival rates .
  • Renal Cell Carcinoma

    • Summary of Application : Nivolumab has been approved in combination with cabozantinib for the first-line treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumours have no sensitising epidermal growth factor receptor (EGFR) mutation or anaplastic lymphoma kinase (ALK) translocation .
    • Methods of Application : Patients were given nivolumab 240 mg over 30 minutes every 2 weeks in combination with cabozantinib 40 mg orally once daily .
    • Results : The trial demonstrated a statistically significant improvement in progression-free survival (PFS), overall survival (OS) and confirmed overall response rate (ORR) for patients treated with nivolumab plus cabozantinib compared with those who received sunitinib .
  • Hepatocellular Carcinoma

    • Summary of Application : Nivolumab has been used in patients with advanced hepatocellular carcinoma (HCC). A study found that low-dose nivolumab may be effective with manageable toxicity .
    • Methods of Application : The study retrospectively reviewed patients with HCC who received 20 or 100 mg of nivolumab intravenously every 2 weeks .
    • Results : Patients achieving partial or complete response were associated with lower expression of CD163+ cells. Furthermore, lower expression of CD163+ was associated with better PFS and OS .
  • Microsatellite Instability-High (MSI-H) or Mismatch Repair Deficient (dMMR) Cancer

    • Summary of Application : Nivolumab has been approved for use in combination with ipilimumab for the treatment of patients 12 years of age and older with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) metastatic colorectal cancer (mCRC) that has progressed following treatment with a fluoropyrimidine, oxaliplatin, and irinotecan .
    • Methods of Application : The recommended dose is nivolumab 240 mg every 2 weeks (30-minute intravenous infusion) or 480 mg every 4 weeks (30-minute intravenous infusion) in combination with ipilimumab .
    • Results : The FDA approval was based on the results of a clinical trial showing improved survival rates .
  • Squamous Cell Carcinoma of the Head and Neck

    • Summary of Application : Nivolumab has been used to treat squamous cell carcinoma of the head and neck that has spread to other parts of the body or has come back .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The results vary depending on the individual patient’s response to the treatment .
  • Gastric Cancer

    • Summary of Application : Nivolumab has been approved for the first-line treatment of unresectable advanced or recurrent gastric cancer in combination with chemotherapy .
    • Methods of Application : Nivolumab is administered in combination with a fluoropyrimidine- and platinum-containing chemotherapy regimen .
    • Results : The approval was based on the results of a clinical trial showing improved survival rates .
  • Esophageal Cancer

    • Summary of Application : Nivolumab has been approved for the adjuvant treatment of esophageal cancer .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The approval was based on the results of a clinical trial showing improved survival rates .
  • Advanced Non-Small Cell Lung Cancer (NSCLC)

    • Summary of Application : Nivolumab plus ipilimumab with chemotherapy (NICT) and pembrolizumab with chemotherapy (PCT) are commonly used in patients with advanced NSCLC .
    • Methods of Application : Patients receive Nivolumab plus ipilimumab with chemotherapy (NICT) or pembrolizumab with chemotherapy (PCT) intravenously .
    • Results : Compared with immune checkpoint inhibitor (ICI) monotherapy, ICI combination therapy can increase immune-related toxicity instead of prolonging survival .
  • Malignant Pleural Mesothelioma

    • Summary of Application : Nivolumab has been approved for the treatment of malignant pleural mesothelioma .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The approval was based on the results of a clinical trial showing improved survival rates .
  • Urothelial Carcinoma

    • Summary of Application : Nivolumab has been used to treat urothelial carcinoma .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The results vary depending on the individual patient’s response to the treatment .
  • Squamous Cell Carcinoma of the Head and Neck

    • Summary of Application : Nivolumab has been used to treat squamous cell carcinoma of the head and neck that has spread to other parts of the body or has come back .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The results vary depending on the individual patient’s response to the treatment .
  • Gastric Cancer

    • Summary of Application : Nivolumab has been approved for the first-line treatment of unresectable advanced or recurrent gastric cancer in combination with chemotherapy .
    • Methods of Application : Nivolumab is administered in combination with a fluoropyrimidine- and platinum-containing chemotherapy regimen .
    • Results : The approval was based on the results of a clinical trial showing improved survival rates .
  • Esophageal Cancer

    • Summary of Application : Nivolumab has been approved for the adjuvant treatment of esophageal cancer .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The approval was based on the results of a clinical trial showing improved survival rates .
  • Advanced Non-Small Cell Lung Cancer (NSCLC)

    • Summary of Application : Nivolumab plus ipilimumab with chemotherapy (NICT) and pembrolizumab with chemotherapy (PCT) are commonly used in patients with advanced NSCLC .
    • Methods of Application : Patients receive Nivolumab plus ipilimumab with chemotherapy (NICT) or pembrolizumab with chemotherapy (PCT) intravenously .
    • Results : Compared with immune checkpoint inhibitor (ICI) monotherapy, ICI combination therapy can increase immune-related toxicity instead of prolonging survival .
  • Malignant Pleural Mesothelioma

    • Summary of Application : Nivolumab has been approved for the treatment of malignant pleural mesothelioma .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The approval was based on the results of a clinical trial showing improved survival rates .
  • Urothelial Carcinoma

    • Summary of Application : Nivolumab has been used to treat urothelial carcinoma .
    • Methods of Application : Nivolumab is administered intravenously .
    • Results : The results vary depending on the individual patient’s response to the treatment .

安全和危害

Nivolumab has been associated with severe and fatal immune-mediated adverse reactions, infusion-related reactions, complications of allogeneic hematopoietic stem cell transplantation, and embryo-fetal toxicity . Hypersensitivity reactions to Nivolumab have also been reported .

属性

CAS 编号

946414-94-4

产品名称

Nivolumab

分子式

C6362H9862N1712O1995S42

分子量

143599.39 g·mol−1

同义词

Nivolumab;  BMS 936558;  MDX 1106;  ONO 4538;  Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.;  BMS 936558;  BMS-936558;  HSDB 8256;  MDX 1106;  MDX-1106;  Nivolumab;  ONO 4538;  ONO-4538;  Opdivo;  UNII-31YO63LBSN; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。